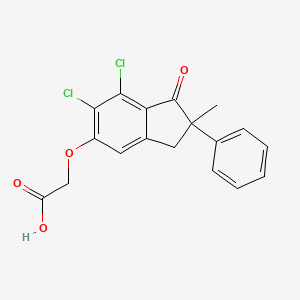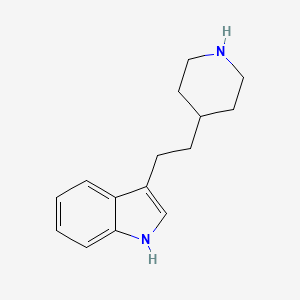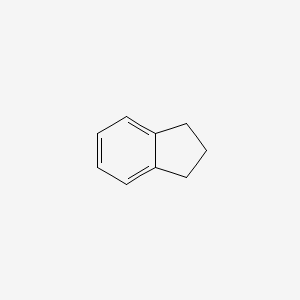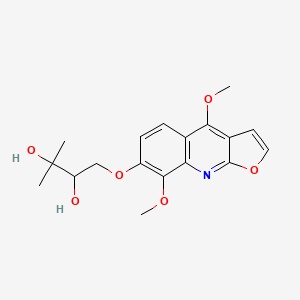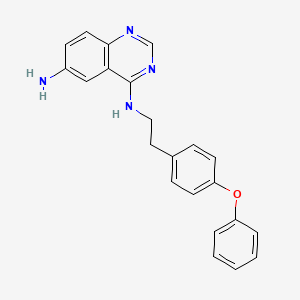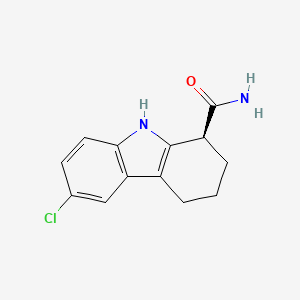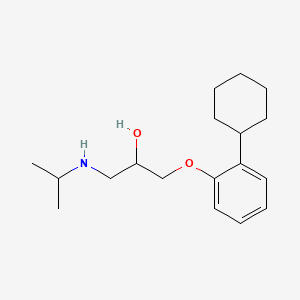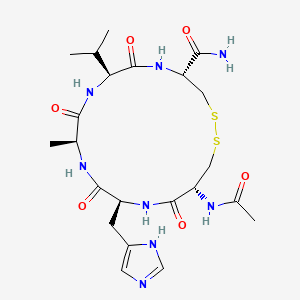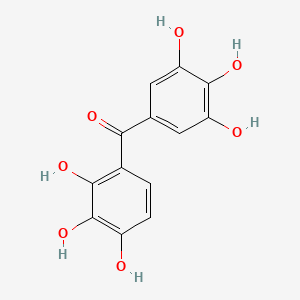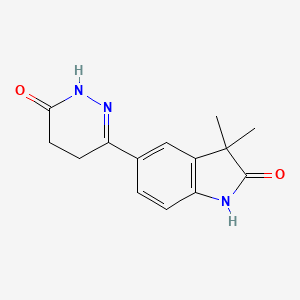
Indolidan
Übersicht
Beschreibung
Indolidan is a 2-indolinone derivative patented by the American pharmaceutical company Eli Lilly and Co as inotropic agents useful for the treatment of heart failure . It acts as a phosphodiesterase III inhibitor and decreases the thrombin-induced increase in endothelial permeability .
Synthesis Analysis
The synthesis of Indolidan involves complex chemical processes. Oxindoles, which are a key component of Indolidan, are found in various natural products and pharmaceutically active substances . The synthesis of diverse useful oxindole scaffolds has been reviewed, with research findings on the naturally existing 2-oxindole core and a variety of synthetic compounds having a 2-oxindole core discussed .
Molecular Structure Analysis
The molecular formula of Indolidan is C14H15N3O2 . The structure consists of a six-membered benzene ring fused with a five-membered pyrrole ring and a carbonyl group at the C-2 position .
Chemical Reactions Analysis
The chemical reactivity of 2-oxindole and its related derivatives, which include Indolidan, has been thoroughly discussed . The chemical reactivity of these substances is influenced by the presence of chiral and achiral catalysts .
Wissenschaftliche Forschungsanwendungen
Hemodynamic Efficacy and Arrhythmogenicity
Indolidan has been studied for its effects in congestive heart failure. In a clinical study involving patients with New York Heart Association (NYHA) class 2-3 heart failure, Indolidan showed some efficacy in acute intravenous and oral administration but did not exhibit significant hemodynamic changes during chronic therapy. However, it tended to increase the frequency of ventricular premature contractions, indicating a potential arrhythmogenic effect (Corder, Puls, & Wilson, 1992).
Radio-Labeled Indolidan Analogue for Biochemical Studies
Research has been conducted on the synthesis of a tritium-labeled analogue of Indolidan, which serves as a radioligand for phosphodiesterase-inhibitor cardiotonic binding sites. This radiolabeled compound, [3H]-LY186126, allowed for detailed biochemical studies regarding the interaction of Indolidan with its pharmacological receptor (Robertson, Krushinski, Utterback, & Kauffman, 1989).
Cardiovascular Toxicity Studies
Indolidan has been subjected to toxicity studies in animals. In beagle dogs, indolidan produced hemodynamic changes and cardiovascular lesions, particularly in the coronary arteries. These lesions were characterized by smooth muscle necrosis and destruction of the internal elastic membrane, highlighting potential toxicity concerns (Sandusky, Means, & Yeager, 1993).
Binding Sites and Inhibition of Phosphodiesterase
Indolidan's mechanism of action involves the inhibition of cyclic AMP phosphodiesterase (PDE), specifically PDE3. Studies have been conducted to compare the structure-activity relationships for PDE3 inhibition with indolidan binding to various sites, such as sarcoplasmic reticulum and a monoclonal antibody derived against indolidan. These studies aid in understanding the interaction of Indolidan with cardiac receptors and PDE3 isoforms (Ashikaga, Robertson, Sportsman, Strada, & Thompson, 1996).
Metabolism and Disposition
Indolidan's metabolism and disposition have been investigated across several animal species, including rats, mice, dogs, and monkeys. The studies focused on the excretion patterns of Indolidan, identifying major metabolites and understanding its pharmacokinetics. These investigations are crucial for determining the drug's behavior in different biological systems and its potential for human use (Bernstein & Franklin, 1988).
Eigenschaften
IUPAC Name |
3,3-dimethyl-5-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-14(2)9-7-8(3-4-11(9)15-13(14)19)10-5-6-12(18)17-16-10/h3-4,7H,5-6H2,1-2H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCQFJKUAIWHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=NNC(=O)CC3)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020739 | |
| Record name | Indolidan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indolidan | |
CAS RN |
100643-96-7 | |
| Record name | Indolidan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100643-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indolidan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100643967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indolidan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOLIDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0751ZOW7OR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B1671809.png)
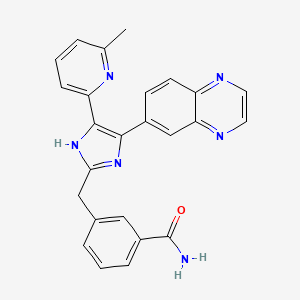
![4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide](/img/structure/B1671811.png)

![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B1671817.png)
